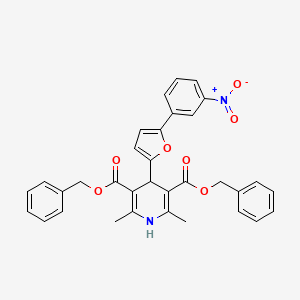
(2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-(4-methylphenyl)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s IUPAC name is (2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-(4-methylphenyl)ethanamide .
- It belongs to the class of amides and contains both an aromatic ring and an amide functional group.
- The compound’s structure consists of a dihydroisoquinoline moiety linked to a phenyl group via an amide bond.
準備方法
Synthetic Routes:
Industrial Production:
化学反応の分析
Common Reagents and Conditions:
Major Products:
科学的研究の応用
Chemistry: The compound serves as a building block for more complex molecules due to its unique structure.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Researchers explore its potential as an analgesic or anti-inflammatory agent.
Industry: Its derivatives could find applications in materials science or organic synthesis.
作用機序
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with molecular targets (e.g., receptors, enzymes) involved in pain modulation or inflammation pathways.
類似化合物との比較
Similar Compounds:
: IUPAC name: https://pubchem.ncbi.nlm.nih.gov/compound/134697 : Synthetic route: https://doi.org/10.1021/jo00287a012 : Biological activity: https://doi.org/10.1016/j.bmc.2007.03.036 : Drug discovery: https://doi.org/10.1016/j.bmc.2010.08.062 : Mechanism of action: https://doi.org/10.1016/j.bmc.2019.04.024
特性
分子式 |
C20H22N2O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-14-8-10-16(11-9-14)21-19(23)12-18-17-7-5-4-6-15(17)13-20(2,3)22-18/h4-12,22H,13H2,1-3H3,(H,21,23)/b18-12- |
InChIキー |
BXCCVZJYGJIDAV-PDGQHHTCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C3=CC=CC=C3CC(N2)(C)C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(morpholin-4-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623215.png)

![methyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11623224.png)
![Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B11623238.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623250.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11623252.png)
![4,4'-[(3-nitrophenyl)methanediyl]bis{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol}](/img/structure/B11623267.png)
![ethyl (2E)-5-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623279.png)
![3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B11623285.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11623286.png)
![ethyl {3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11623292.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11623308.png)
![N-(3-Methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11623314.png)
![(5E)-5-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11623315.png)
